molecular formula C9H8N2O2 B1423464 Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate CAS No. 1315366-69-8

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Cat. No.: B1423464
CAS No.: 1315366-69-8
M. Wt: 176.17 g/mol
InChI Key: XNQWKVZWPPFIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a specialist chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 6-methylpyridazine ring linked to a methyl propynoate group via a direct alkyne spacer, a structure that offers valuable synthetic versatility. The electron-deficient nature of the pyridazine ring makes it a key pharmacophore in drug discovery, and its incorporation into molecules has been shown to yield biologically active compounds. The terminal alkyne and ester functional groups provide reactive handles for further synthetic modification using methodologies such as metal-catalyzed coupling reactions, including Sonogashira and Huisgen cycloaddition reactions, or hydrolysis to the corresponding acid. The pyridazine scaffold is recognized for its significant research value in the development of therapeutic agents. Scientific studies on related pyridazinone derivatives have demonstrated their potential as agonists for Formyl Peptide Receptors (FPRs), which play an essential role in regulating endogenous inflammation and immunity . These compounds can induce intracellular Ca2+ flux and chemotaxis, making them potential lead compounds for immunology and inflammation research . Furthermore, pyridazine and fused pyridazine derivatives are being explored in other neurological areas, such as serving as modulators for GABA A α5 receptors, a target for cognitive disorders . As a research tool, this compound is intended for use in constructing novel molecular entities for screening and structure-activity relationship (SAR) studies. It is strictly for laboratory research applications. This product is offered with the explicit understanding that it is For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-3-4-8(11-10-7)5-6-9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQWKVZWPPFIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Functionalization

The starting point often involves a substituted pyridazine or pyridazinone derivative. According to patent literature on related pyridazine derivatives, functionalization at the 3-position can be achieved via nucleophilic substitution or cross-coupling reactions under mild to moderate temperatures using solvents such as methanol, ethanol, dioxane, or tetrahydrofuran (THF).

Introduction of the Propargyl Side Chain

The propargyl group (prop-2-ynoate) can be introduced through alkylation or coupling reactions involving propargyl halides or esters. A typical approach involves:

  • Using propargyl bromide or chloride as the alkylating agent.
  • Employing a base such as sodium hydride (NaH) to deprotonate the pyridazinyl nitrogen or carbon, facilitating nucleophilic attack.
  • Conducting the reaction in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature to elevated temperatures (up to 90°C) for several hours.

Esterification to Methyl Ester

If the propargyl group is introduced as a carboxylic acid or acid derivative, esterification is performed to yield the methyl ester. This can be achieved by:

  • Direct esterification using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, methylation of the carboxylate intermediate using methyl iodide or dimethyl sulfate under basic conditions.

Detailed Preparation Procedure Example

Based on analogous procedures for similar heterocyclic propargyl esters, a representative synthesis is as follows:

Step Reagents & Conditions Description Yield (%) Notes
1 6-Methylpyridazin-3-yl precursor Starting material - Commercial or synthesized
2 NaH (1.1 equiv), DMSO, room temp, 30 min Deprotonation of pyridazinyl site - Under argon atmosphere
3 Propargyl bromide (1.05 equiv), DMSO, 90°C, 2-14 h Alkylation to introduce prop-2-ynyl group 60-85 Monitored by TLC
4 Methanol, acid catalyst (e.g., H2SO4), reflux Esterification to methyl ester 70-90 Purification by crystallization or chromatography

Optimization and Characterization

  • Solvent Choice: Polar aprotic solvents such as DMSO or THF are preferred for alkylation steps to enhance nucleophilicity and solubility.
  • Temperature Control: Reaction temperatures range from room temperature to 90°C depending on the step; higher temperatures favor alkylation but may increase side reactions.
  • Purification: Flash chromatography on silica gel using ethyl acetate/hexane mixtures is standard for isolating the pure product.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (HRMS), and melting point analysis.

Research Findings and Data Summary

Parameter Observations/Values Source/Notes
Alkylation reaction time 2 to 14 hours Depends on electrophile and base used
Yield of alkylation step 60-85% Good yields with NaH and propargyl bromide
Esterification yield 70-90% Acid-catalyzed esterification
Common side products Over-alkylation, polymerization of alkyne Minimized by controlled addition and temperature
Solvents used DMSO, THF, methanol, ethanol Polar aprotic and protic solvents used
Temperature range Room temperature to reflux (~90°C) Optimized for each step

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Organic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of heterocyclic compounds, which are critical in various chemical applications .

Biological Activities

Research indicates that Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to inhibit specific enzymes or receptors, making it a candidate for further pharmacological exploration .

Pharmaceutical Development

In medicinal chemistry, this compound is being investigated as a pharmacophore in drug design. Its structural attributes may allow it to interact effectively with biological targets, potentially leading to new therapeutic agents .

Industrial Applications

This compound is also utilized in the development of specialty chemicals and materials, including polymers and coatings that require specific properties .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it inhibited cell proliferation in certain cancer cell lines, suggesting potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Another study focused on its antimicrobial activity revealed promising results against various bacterial strains, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate can be contextualized by comparing it to analogous pyridazine and propargyl ester derivatives. Key comparisons include:

Substituent Effects on the Pyridazine Ring

  • 6-Methyl vs. Halogen/Other Groups :
    The 6-methyl substituent in the target compound contrasts with halogenated analogs like 5-chloro-6-phenylpyridazin-3(2H)-one (). Methyl groups are electron-donating, which may enhance the stability of the pyridazine ring compared to electron-withdrawing substituents like chlorine. This difference could influence reactivity in substitution or coupling reactions.

Ester Group Variations

  • Methyl vs. Ethyl Esters: The ethyl ester analog Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS: 2097990-42-4) differs only in the ester alkyl chain length. Methyl esters generally exhibit higher reactivity in hydrolysis reactions due to reduced steric hindrance compared to ethyl esters .
  • Aryl-Substituted Propargyl Esters: Compounds like Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) replace the pyridazine ring with a cyano-substituted phenyl group. The electron-withdrawing cyano group may reduce ester stability but enhance intermolecular interactions (e.g., dipole-dipole forces) .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* C₉H₈N₂O₂ ~184.17 6-methyl-pyridazine, propargyl High reactivity (alkyne group)
Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate C₁₀H₁₀N₂O₂ 190.20 Ethyl ester Enhanced lipophilicity
Methyl 3-(4-cyanophenyl)prop-2-ynoate C₁₁H₇NO₂ 185.18 4-cyanophenyl High dipole moment
Cyclopenta[c]pyridazin-3-yl analog C₁₁H₁₀N₂O₂ 202.21 Fused bicyclic system Rigid structure, lower solubility

Structural Validation and Crystallography

Structural confirmation of such compounds relies on techniques like X-ray crystallography. Programs like SHELXL () and ORTEP-3 () are critical for refining crystal structures and validating hydrogen-bonding patterns, which differ based on substituents (e.g., methyl vs. phenyl groups) .

Key Research Findings and Implications

  • The 6-methyl group in the target compound likely enhances metabolic stability compared to halogenated analogs, making it a candidate for drug discovery .
  • The propargyl group’s reactivity enables click chemistry applications, though ester stability may vary with substituents (e.g., methyl esters hydrolyze faster than ethyl analogs) .
  • Fused-ring derivatives (e.g., cyclopenta[c]pyridazine) exhibit distinct crystallographic packing behaviors due to increased rigidity, as analyzed via graph set theory () .

Biological Activity

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyridazine ring substituted with a methyl group. This structural feature is believed to influence its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its applications in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group can hydrolyze to release active metabolites that modulate biochemical pathways. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, affecting their function .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The efficacy of the compound was evaluated against several cancer cell lines, as shown in Table 2.

Cell LineIC50 (µM)
MCF-7 (breast cancer)10 - 20
MDA-MB-231 (triple-negative breast cancer)5 - 15

The mechanism underlying its anticancer effects may involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various derivatives of pyridazine compounds demonstrated that modifications at the C-6 position significantly enhanced antimicrobial activity. This compound was among the most potent compounds tested, showing remarkable selectivity against Staphylococcus aureus .
  • Evaluation of Anticancer Properties : In a comparative analysis involving several pyridazine derivatives, this compound exhibited superior activity against MDA-MB-231 cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate?

The compound can be synthesized via alkyne coupling reactions. For example, under an inert atmosphere (e.g., argon), n-butyllithium is used to deprotonate a pyridazine precursor, followed by reaction with methyl propiolate (, compound 11). Similar protocols for structurally related esters, such as methyl 3-(azetidin-3-yl)prop-2-ynoate, involve palladium-catalyzed cross-coupling or nucleophilic substitution (). Purification typically involves column chromatography or crystallization.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : To confirm structural integrity, including the alkyne proton (δ ~2.5–3.5 ppm) and pyridazine ring protons.
  • GC-MS : For purity assessment and molecular ion detection, as demonstrated for prop-2-ynoate derivatives ().
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is suitable for quantifying impurities ( ) .

Q. What safety precautions are necessary when handling this compound?

  • Protective Equipment : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .
  • Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination ( ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze unit cell parameters and hydrogen-bonding networks ( ) . ORTEP-III can visualize molecular geometry and thermal ellipsoids ( ) . For example, a related crystal structure (monoclinic P21/c space group) was resolved with R = 0.052 using 4560 reflections ( ) .

Q. How can contradictory data in synthesis yields be addressed?

Contradictions often arise from reaction scalability or solvent effects. For instance, polar aprotic solvents (e.g., THF) may stabilize intermediates better than dichloromethane. Optimize stoichiometry and temperature using Design of Experiments (DoE), as seen in microbial culture optimizations (). Compare yields from (hydrolysis under Ar vs. H₂) to identify inert atmosphere impacts.

Q. What role do hydrogen-bonding patterns play in this compound’s crystallinity?

Graph-set analysis ( ) can classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, the pyridazine N-atoms may act as hydrogen-bond acceptors, influencing crystal packing and melting points. Such interactions are critical for predicting solubility and stability.

Q. How can derivatives of this compound be designed for bioactivity studies?

Introduce functional groups (e.g., fluorophenyl, quinoline) via Sonogashira coupling or Michael addition. demonstrates derivatization of 6-methylpyridazin-3-yl motifs into phenethylamino benzoates for bioactivity screening. Computational docking (not covered in evidence) could further guide rational design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.